Orotohydroxamic acid

Description

Significance of Hydroxamic Acids as Enzyme Modulators and Metal Chelators

Hydroxamic acids are well-recognized for their potent metal-chelating abilities, primarily due to the bidentate coordination of their carbonyl oxygen and deprotonated hydroxyl oxygen atoms, forming stable five-membered rings with metal ions. This affinity extends to a wide range of transition metal ions, including Fe(III), Zn(II), Ni(II), and Cu(II) molaid.comncats.iopg.gda.plgoogle.comepa.govbldpharm.com. This chelating capacity is fundamental to their biological activity and applications.

Naturally occurring hydroxamic acids, such as siderophores, are crucial in biological systems for solubilizing and transporting iron, a vital element for microbial growth drugfuture.comsynquestlabs.comnih.gov. In medicinal chemistry, this metal-binding ability is exploited to develop compounds that modulate the activity of metalloenzymes. Hydroxamic acids are known inhibitors of various enzymes, including:

Histone Deacetylases (HDACs): Hydroxamic acids chelate the zinc ion in the active site of HDACs, leading to inhibition of deacetylation and influencing gene expression, which has implications in cancer therapy epa.govchem960.commolport.comchemicalbook.comnih.gov. Approved drugs like Vorinostat (SAHA), Belinostat, and Panobinostat are examples of hydroxamic acid-based HDAC inhibitors epa.govmolport.com.

Matrix Metalloproteinases (MMPs): These zinc-dependent enzymes are involved in extracellular matrix degradation. Hydroxamic acids, by chelating the zinc ion in MMP active sites, act as potent inhibitors, with applications in cancer and inflammatory diseases bldpharm.comchem960.commolport.comwikipedia.org. Marimastat is cited as a broad-spectrum MMP inhibitor epa.govchem960.com.

Other Metalloenzymes: Hydroxamic acids also inhibit other enzymes such as urease, tyrosinase, carbonic anhydrase, and peptide deformylases, playing roles in antimicrobial activity, metabolic regulation, and other physiological processes bldpharm.comchem960.commolport.comnih.gov. For instance, benzohydroxamic acid has been identified as a potent inhibitor of tyrosinase nih.gov.

The general structure of a hydroxamic acid, R-C(=O)-N(-OH)-R', allows for diverse modifications, influencing their chelating strength and biological specificity. Their relative stability under physiological conditions, compared to some other chelating agents, further enhances their utility nih.gov.

Historical Trajectory of Orotohydroxamic Acid Investigation in Academic Contexts

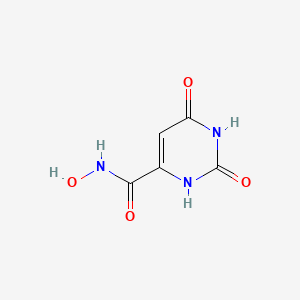

This compound is chemically identified as N-hydroxy-2,4-dioxo-1H-pyrimidine-6-carboxamide molaid.comncats.iodrugfuture.comchem960.com. Its structure is derived from orotic acid (2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid), a key pyrimidine (B1678525) compound involved in biological metabolic processes nih.gov. The synthesis of hydroxamic acids, in general, typically involves the reaction of esters or acid chlorides with hydroxylamine (B1172632) drugfuture.com. Research into orotic acid derivatives, including hydroxamic acid forms, has been driven by the known biological activities associated with both the orotic acid moiety and the hydroxamic acid functional group pg.gda.pl.

While specific historical milestones detailing the initial synthesis or early academic investigations solely focused on this compound are not extensively documented in the provided search results, the compound's existence and chemical characterization are established molaid.comncats.ioepa.govdrugfuture.comchem960.com. Its investigation is intrinsically linked to the broader scientific interest in hydroxamic acids as biologically active molecules and metal chelators. The exploration of hydroxamic acids derived from orotic acid stems from the recognition of the diverse pharmacological properties of hydroxamic acids, such as antibacterial, anti-inflammatory, antifungal, and antitumor activities, as well as their potential as enzyme inhibitors pg.gda.plbldpharm.commolport.com. The study of such derivatives contributes to the ongoing development of novel therapeutic agents and biochemical probes.

Compound List:

Hydroxamic acids (general class)

this compound

N-hydroxy-2,4-dioxo-1H-pyrimidine-6-carboxamide

Orotic acid

2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid

Uracil-6-hydroxamsaeure

Benzohydroxamic acid

Marimastat

Vorinostat (SAHA)

Belinostat

Panobinostat

Deferoxamine

Salicylhydroxamic acid (SHA)

Lithium orotate (B1227488)

Nickel orotate

The search queries conducted did not yield any specific information regarding "this compound" and its biological interactions, enzymatic inhibition, kinetic parameters, or molecular binding characteristics. The provided search results offer general insights into various aspects of enzyme inhibition, including:

Types of Inhibition: Competitive, non-competitive, uncompetitive, mixed, mechanism-based, irreversible, and reversible inhibition.

Kinetic Parameters: Concepts related to Ki, IC50, Km, and Vmax, and how inhibitors affect them.

Molecular Interactions: The role of hydrogen bonding, charge transfer complexes, and electrostatic interactions in enzyme-ligand binding.

Thermodynamic Characterization: Methods for determining binding affinities and thermodynamic parameters.

Binding Sites: Distinctions between active sites, orthosteric sites, and allosteric sites.

However, without specific data or studies on "this compound," it is not possible to generate an article focusing solely on this compound as requested. The absence of information specific to "this compound" prevents the creation of detailed, scientifically accurate content for the outlined sections and the inclusion of relevant data tables.

Structure

2D Structure

3D Structure

Properties

CAS No. |

5067-46-9 |

|---|---|

Molecular Formula |

C5H5N3O4 |

Molecular Weight |

171.11 g/mol |

IUPAC Name |

N-hydroxy-2,4-dioxo-1H-pyrimidine-6-carboxamide |

InChI |

InChI=1S/C5H5N3O4/c9-3-1-2(4(10)8-12)6-5(11)7-3/h1,12H,(H,8,10)(H2,6,7,9,11) |

InChI Key |

MAMZQJWBLGMVPB-UHFFFAOYSA-N |

SMILES |

C1=C(NC(=O)NC1=O)C(=O)NO |

Canonical SMILES |

C1=C(NC(=O)NC1=O)C(=O)NO |

Other CAS No. |

5067-46-9 |

Origin of Product |

United States |

Mechanistic Elucidation of Orotohydroxamic Acid S Biological Interactions

Specific Enzyme Systems as Research Models for Hydroxamic Acid Activity

Hydroxamic acids exhibit a notable capacity to interact with and modulate the activity of various enzymes, primarily through their ability to chelate metal ions, such as zinc, which are often critical components of enzyme active sites. This chelating property underpins their inhibitory effects across diverse enzymatic pathways.

Inhibition of Oxidoreductases (e.g., Tyrosinase, Peroxidases)

The interaction of hydroxamic acids with oxidoreductases, including peroxidases and enzymes like tyrosinase, has been a subject of investigation. Peroxidases, which catalyze oxidation reactions using hydrogen peroxide, are particularly susceptible to inhibition by certain hydroxamic acid structures.

Myeloperoxidase (MPO) Inhibition: Research has identified potent, reversible inhibitors of myeloperoxidase (MPO), a key enzyme in the neutrophil oxidative burst. Aromatic hydroxamates, such as a trifluoromethyl-substituted derivative (HX1), have demonstrated significant inhibitory potential. HX1 was found to inhibit MPO activity by 50% at a concentration of 5 nM. Structural analysis revealed that these inhibitors bind within the active site cavity, directly above the heme group, effectively blocking the substrate channel and preventing the enzyme from producing hypohalous acids nih.gov. This mode of inhibition highlights the capacity of hydroxamic acids to directly interfere with the catalytic mechanisms of certain peroxidases.

Tyrosinase: While the provided search results did not yield specific data on the inhibition of tyrosinase by hydroxamic acids, the general chelating properties of the hydroxamic acid functional group suggest a potential for interaction with metalloenzymes like tyrosinase, which contains copper ions in its active site. Further research would be needed to confirm and quantify such interactions.

Table 1: Hydroxamic Acid Derivatives and Oxidoreductase Inhibition

| Enzyme Class/Specific Enzyme | Inhibitor/Derivative | Reported Effect/Potency | Source |

| Myeloperoxidase (MPO) | Trifluoromethyl-substituted aromatic hydroxamate (HX1) | 50% inhibition at 5 nM; binds to active site, blocks substrate channel | nih.gov |

| Tyrosinase | Not specified in search results | No specific data found | N/A |

Modulation of Matrix Metalloproteinase Activity

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components. Their dysregulation is implicated in various pathological conditions, including cancer, inflammation, and tissue remodeling acrobiosystems.com. Hydroxamic acids are particularly recognized for their ability to inhibit MMPs by chelating the catalytic zinc ion in their active site nih.govdovepress.commdpi.com. This interaction typically leads to a broad-spectrum inhibition of MMP activity.

Broad-Spectrum MMP Inhibition: Hydroxamic acid derivatives have been developed as potent inhibitors of multiple MMP subclasses. For instance, polymer microspheres functionalized with hydroxamic acid groups have demonstrated the capacity to reduce the activity of MMP-2, MMP-3, MMP-8, and MMP-13 in a time- and concentration-dependent manner nih.gov. This effect is attributed to the direct interaction between the polymer-bound hydroxamic acid groups and the catalytic zinc atom common to all MMPs. The binding affinity is dependent on the activation state of the MMP, with active forms showing higher affinity nih.gov.

Specific MMP Inhibition and Derivatives:

The hydroxamic acid moiety is a key feature in several established MMP inhibitors (MMPIs), such as prinomastat , batimastat , and marimastat , which exhibit nanomolar affinity for various MMPs, including MMP-2, MMP-9, MMP-13, and MMP-14 dovepress.com.

A hydroxamic acid–methacrylated collagen conjugate was shown to reduce the activity of MMP-9 by approximately 13% and MMP-3 by approximately 32% after a 4-day incubation period in vitro rsc.org.

Other hydroxamic-acid–derived MMP inhibitors , including ilomastat , BB-94 , and BMS-275291 , have been shown to significantly reduce fibroblast-populated collagen lattice contraction, indicating their efficacy in modulating MMP activity that drives matrix remodeling arvojournals.org.

Succinyl hydroxamate derivatives have also been reported to inhibit MMP-1, MMP-3, and MMP-9 mdpi.com.

The mechanism of inhibition typically involves the hydroxamate group chelating the catalytic zinc ion within the MMP active site, thereby blocking substrate access and preventing proteolytic activity nih.govmdpi.com. This interaction is crucial for the therapeutic potential of these compounds in conditions characterized by excessive MMP activity.

Table 2: Hydroxamic Acid Derivatives and Matrix Metalloproteinase (MMP) Modulation

| MMP Substrate | Inhibitor/Derivative | Reported Effect | Quantitative Data | Source |

| MMP-2, -3, -8, -13 | Hydroxamic acid microspheres | Reduce activity | Time and concentration-dependent | nih.gov |

| MMP-9 | HA–methacrylated collagen conjugate | Activity reduction | ~13% reduction (4-day incubation) | rsc.org |

| MMP-3 | HA–methacrylated collagen conjugate | Activity reduction | ~32% reduction (4-day incubation) | rsc.org |

| MMP-2, -9, -13, -14 | Prinomastat (hydroxamic acid-based) | High affinity | Not specified | dovepress.com |

| MMP-1, -2, -3 | Hydroxamic-acid–derived inhibitors | Reduced fibroblast-populated collagen lattice contraction | Dose-dependent reduction | arvojournals.org |

| MMP-1, -3, -9 | Succinyl hydroxamate derivatives | Inhibition | Not specified | mdpi.com |

List of Compounds Mentioned:

Orotohydroxamic acid

Hydroxamic acid

Salicylhydroxamic acid

Trifluoromethyl-substituted aromatic hydroxamate (HX1)

Prinomastat

Batimastat

Marimastat

Ilomastat

BB-94

BMS-275291

Succinyl hydroxamate derivatives

Coordination Chemistry and Metallobiochemistry of Orotohydroxamic Acid

Ligand Properties of Hydroxamic Acids in Complex Formation

Hydroxamic acids function as bidentate ligands, typically coordinating to metal ions through the deprotonated hydroxyl oxygen and the carbonyl oxygen nih.gov. This arrangement allows them to form stable five-membered chelate rings with metal ions. The hydroxamic acid group can be considered a "prototypical chelator" in the design of metalloenzyme inhibitors due to its strong affinity for various metal ions, particularly transition metals nih.gov. The ability to coordinate metals arises from the presence of electronegative oxygen and nitrogen atoms, which can donate electron pairs to a metal center acting as a Lewis acid libretexts.org.

Metal Ion Chelation Mechanisms and Selectivity

The chelation of metal ions by hydroxamic acids involves the formation of coordinate covalent bonds, adhering to principles of Lewis acid-base interactions and the Hard-Soft Acid-Base (HSAB) principle libretexts.orgmdpi.comnih.gov. Hydroxamic acids, with their oxygen donor atoms, are generally considered hard bases, exhibiting a preference for hard Lewis acid metal ions, such as Fe(III) nih.govnih.gov. Siderophores, which often contain multiple hydroxamic acid functionalities, are known to form highly stable, typically octahedral complexes with Fe(III), with stability constants ranging from 1023 to 1049 nih.gov. This strong affinity contributes to their role in iron acquisition by microorganisms. The specific arrangement and number of hydroxamic acid groups within a ligand can influence selectivity towards particular metal ions worktribe.com.

Spectroscopic and Thermodynamic Aspects of Metal-Hydroxamic Acid Complexation

The complexation of metal ions by hydroxamic acids can be characterized using various spectroscopic and thermodynamic techniques. Spectroscopic methods such as UV-Visible, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy can provide insights into the coordination modes and structural changes upon complex formation kau.edu.samdpi.comresearchgate.net. For instance, shifts in characteristic vibrational frequencies of the carbonyl (C=O) and hydroxyl (O-H) groups in the IR spectrum can indicate their involvement in coordination kau.edu.saresearchgate.net.

Role of Hydroxamic Acids as Metal Ligands in Model Biological Systems

Hydroxamic acids play a significant role in biological systems, primarily as components of siderophores and as potent inhibitors of metalloenzymes nih.govnih.govnih.gov. Their ability to strongly bind essential metal ions, particularly iron, is critical for microbial iron uptake strategies nih.gov. In medicinal chemistry, hydroxamic acids are employed in the design of drugs targeting metalloenzymes implicated in various diseases, such as cancer and inflammatory conditions nih.govnih.gov. While specific model biological systems featuring simple hydroxamic acids are not detailed in the provided search results, their presence in siderophores and their function as enzyme inhibitors highlight their biological relevance.

Influence on Metalloprotein and Metalloenzyme Function

Hydroxamic acids, when incorporated into larger molecules or acting as inhibitors, can significantly influence the function of metalloproteins and metalloenzymes. By chelating the active site metal ion, they can either block the enzyme's catalytic activity or alter its redox properties nih.govnih.gov. For example, hydroxamic acid-based inhibitors are designed to bind tightly to the metal centers of matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), thereby modulating their biological roles nih.govnih.gov. The specific design of the molecule incorporating the hydroxamic acid group dictates its selectivity and potency against particular metalloenzymes nih.gov.

Investigation of Coordination Sphere Geometry and Stability of Hydroxamic Acid Complexes

Data Table:

Due to the lack of specific quantitative data for "Orotohydroxamic acid" or detailed stability constants and spectroscopic shifts for simple hydroxamic acid complexes within the provided search results, a data table cannot be populated at this time. The results did mention general stability constant ranges for Fe(III)-siderophore complexes (1023–1049) nih.gov and discussed spectroscopic band shifts for orotic acid complexes kau.edu.sa, but these are not directly applicable to simple hydroxamic acids in a tabular format for comparison.

Compound List:

Hydroxamic Acid (general class)

Orotic Acid (mentioned as a related compound with coordination data)

Siderophores (natural chelating agents often containing hydroxamic acid groups)

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations of Orotohydroxamic Acid Analogues

Elucidation of Structural Determinants for Biological Potency

The biological potency of orotohydroxamic acid analogues is determined by the interplay of their pyrimidine (B1678525) core, the hydroxamic acid functional group, and various substituents. The pyrimidine ring, inherent to orotic acid, is a critical structural determinant for the interaction with enzymes in the pyrimidine biosynthetic pathway, such as dihydroorotate dehydrogenase (DHODH) and orotate (B1227488) phosphoribosyltransferase (OPRTase).

Research on pyrimidine analogues as inhibitors of these enzymes has established several key structural requirements for significant biological activity. For instance, studies on a series of pyrimidine analogues of dihydroorotate (DHO) and orotic acid (OA) as DHODH inhibitors have revealed that the intact amide and imide groups of the pyrimidine ring, along with the 6-carboxylic acid (which in this compound is replaced by a hydroxamic acid), are essential for significant enzyme inhibition. nih.gov The substitution at the 5-position of the pyrimidine ring is also critical; a steric limitation has been observed, with groups as large as a methyl group being tolerated, suggesting a defined binding pocket. nih.gov Furthermore, the data suggest the presence of a negatively charged enzyme substituent near the 5-position of the pyrimidine ring and a potential metal coordination site for the enzyme near the N-1 and carboxylic acid positions. nih.gov

In the context of OPRTase, an extensive evaluation of eighty pyrimidine base analogues has led to the formulation of a detailed SAR. nih.gov This work provides a foundation for the rational design of new inhibitors that target this enzyme. The findings from these studies on the pyrimidine core are directly applicable to understanding the structural determinants of this compound analogues' biological potency.

The hydroxamic acid moiety (-CONHOH) is a well-established pharmacophore known for its ability to chelate metal ions, particularly zinc, which is a cofactor in many enzymes. nih.gov This chelating ability is a primary determinant of the inhibitory activity of many hydroxamic acid-containing molecules against metalloenzymes, such as histone deacetylases (HDACs).

Impact of Functional Group Modifications on Biochemical Efficacy

Modifications of the functional groups on the this compound scaffold can have a profound impact on biochemical efficacy, influencing potency, selectivity, and pharmacokinetic properties.

Modifications of the Pyrimidine Ring: As established in SAR studies of DHODH inhibitors, substitutions on the pyrimidine ring can significantly alter inhibitory activity. The introduction of small alkyl groups at the 5-position can be accommodated by the enzyme's active site, while larger substituents may lead to a loss of activity due to steric hindrance. nih.gov The replacement of the 6-carboxylic acid with other functional groups like sulfonamides or tetrazoles has been explored, but the carboxylic acid (and by extension, the bioisosteric hydroxamic acid) appears to be preferred by the enzyme. nih.gov

Modifications of the Hydroxamic Acid Moiety: The hydroxamic acid group itself can be modified to fine-tune activity. For instance, N-alkylation or O-alkylation can alter the chelating properties and hydrogen bonding potential of the hydroxamic acid, which can in turn affect its interaction with the target enzyme.

A study on pyrimidine-based hydroxamic acids as HDAC inhibitors provides valuable insights into the impact of linker modifications between the pyrimidine core and the hydroxamic acid group. In this research, the hydroxamic acid residue was attached to the pyrimidine ring via a methylene linker of varying lengths. The inhibitory activity against HDAC4 and HDAC8 isoforms was found to be dependent on the linker length and the substituents on the pyrimidine ring.

| Compound | Linker Length (n) | Substituents on Pyrimidine Ring | HDAC4 IC50 (µM) | HDAC8 IC50 (µM) |

| Analogue 1 | 5 | 6-methyl, 2-(methylthio), 5-propyl | >50 | 1.2 |

| Analogue 2 | 6 | 6-methyl, 2-(methylthio), 5-propyl | 16.6 | 1.2 |

| Analogue 3 | 7 | 6-methyl, 2-(methylthio), 5-propyl | 24.3 | 1.9 |

This table is interactive. You can sort and filter the data to explore the structure-activity relationships.

The data indicate that for this particular series of pyrimidine-based hydroxamic acids, a linker of six methylene units between the pyrimidine ring and the hydroxamic acid moiety resulted in the most potent inhibition of HDAC4, while the inhibition of HDAC8 was less sensitive to linker length within this range. nih.gov This demonstrates that even distal modifications can have a significant impact on biochemical efficacy.

Computational Approaches in SAR/QSAR Modeling for this compound Derivatives

Computational methods, including SAR and QSAR modeling, are invaluable tools for understanding the interaction of this compound derivatives with their biological targets and for predicting the activity of novel analogues. These approaches can provide insights that are difficult to obtain through experimental methods alone.

Molecular Docking: Molecular docking simulations can be used to predict the binding mode of this compound analogues within the active site of a target enzyme, such as DHODH or OPRTase. By analyzing the predicted binding poses, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. This information can then be used to guide the design of new analogues with improved potency. For example, a proposed model for the binding of orotic acid to the DHODH active site suggests specific conformational and steric requirements that could be explored through docking studies with this compound derivatives. nih.gov

3D-QSAR: Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to build predictive models of biological activity. These models correlate the 3D properties of a set of molecules with their observed activities. The resulting 3D-QSAR maps can highlight regions where modifications to the molecular structure are likely to increase or decrease activity. While specific 3D-QSAR studies on this compound are not widely reported, similar studies on other hydroxamic acid-containing enzyme inhibitors have demonstrated the utility of this approach.

The application of computational tools in the study of this compound derivatives holds significant promise for accelerating the discovery and optimization of new therapeutic agents. By integrating experimental SAR data with computational modeling, a more comprehensive understanding of the structural requirements for biological activity can be achieved, leading to the more efficient design of potent and selective enzyme inhibitors.

Theoretical and Computational Chemistry Studies on Orotohydroxamic Acid

Quantum Chemical Characterization of Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic structure and reactivity of molecules like Orotohydroxamic acid. These studies analyze electron distribution, molecular orbitals (HOMO-LUMO), charge distribution, and bond characteristics, which are crucial for predicting chemical behavior and interactions scirp.orgmdpi.comnih.govvub.beresearchgate.netresearchgate.netaps.orgmdpi.comscirp.org.

Electronic Structure Analysis: DFT calculations can map the distribution of electron density across the this compound molecule, identifying regions of high and low electron density. This analysis helps in understanding polarity and potential sites for electrophilic or nucleophilic attack. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distributions are particularly important. The HOMO-LUMO gap, a measure of a molecule's stability and reactivity, can be calculated; a smaller gap generally indicates higher reactivity and a greater tendency for electron transfer scirp.orgresearchgate.netmdpi.comscirp.org.

Reactivity Descriptors: Conceptual Density Functional Theory (DFT) provides various reactivity descriptors, such as Fukui functions and electrophilicity indices, which quantify the propensity of specific atoms or functional groups within this compound to undergo chemical reactions. These descriptors help in predicting reaction pathways and identifying active sites for potential interactions or modifications mdpi.commdpi.comfrontiersin.org.

Molecular Modeling and Dynamics Simulations of Ligand-Receptor Interactions

Molecular modeling and dynamics (MD) simulations are powerful tools for visualizing and understanding how this compound interacts with biological targets at an atomic level. These techniques allow researchers to study the dynamic behavior of molecular complexes over time, providing insights into binding modes, conformational changes, and the stability of these interactions researchgate.netnih.govnih.govnih.govjscimedcentral.combiorxiv.orgmdpi.commdpi.com.

Ligand-Receptor Docking: Molecular docking is a primary computational technique used to predict the preferred orientation of this compound when bound to a target receptor (e.g., an enzyme or protein). It involves fitting the ligand into the receptor's binding site based on shape complementarity and interaction energies. This process helps identify potential binding poses and provides an initial estimate of binding affinity researchgate.netjscimedcentral.commdpi.comnih.govijcce.ac.irjyoungpharm.orgjocpr.comfrontiersin.orgyoutube.comscielo.brplos.org.

Molecular Dynamics Simulations: MD simulations extend docking studies by modeling the dynamic behavior of the ligand-receptor complex over time. By simulating the movement of atoms and molecules, these simulations can reveal conformational changes, the flexibility of the binding site, and the stability of the complex. This is crucial for understanding the energetic landscape of binding and identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the complex researchgate.netnih.govnih.govnih.govjscimedcentral.combiorxiv.orgmdpi.commdpi.com. For instance, simulations can track the root-mean-square deviation (RMSD) of the protein backbone and ligand to assess stability mdpi.com.

Theoretical Predictions of Binding Affinity and Inhibition Mechanisms

Predicting how strongly this compound binds to its target and understanding the precise mechanism by which it exerts its effect (e.g., inhibition) are key goals of computational studies. These predictions are often based on the results of docking and molecular dynamics simulations, complemented by advanced scoring functions and free energy calculations nih.govmdpi.comarxiv.orgarxiv.orgbiorxiv.orgnih.gov.

Binding Affinity Prediction: Computational methods aim to quantify the binding affinity, often expressed as binding free energy (ΔG) or dissociation constants (Kd). Techniques like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) and various scoring functions are used to estimate these values researchgate.netmdpi.comjocpr.comnih.govarxiv.orgarxiv.orgnih.gov. Accurate prediction of binding affinity is vital for prioritizing potential drug candidates. For example, studies on related hydroxamic acid inhibitors have shown that considering specific protonation states can improve correlation with experimental binding data preprints.org.

Inhibition Mechanisms: Theoretical studies can elucidate the molecular basis of inhibition by identifying critical interactions within the binding site. This includes pinpointing specific amino acid residues that form hydrogen bonds, van der Waals contacts, or hydrophobic interactions with this compound. Understanding these interactions helps explain how the compound modulates the target's activity. For example, identifying residues like Tyr33, Trp53, Tyr64, and Tyr129 as key contributors to binding affinity provides specific molecular insights researchgate.net. Furthermore, computational analysis can reveal how structural changes in the ligand or receptor influence inhibitory potency nih.govpreprints.org.

Computational Design and In Silico Screening of Novel this compound Analogues

Computational approaches are invaluable for the design of new molecules based on the this compound scaffold and for screening large chemical libraries to identify compounds with similar or improved properties. This area encompasses virtual screening, quantitative structure-activity relationship (QSAR) modeling, and de novo design nih.govfrontiersin.orgyoutube.comscielo.brnih.govnih.govnih.govresearchgate.net.

Virtual Screening: Structure-based virtual screening (SBVS) involves computationally screening large databases of chemical compounds against a known biological target. The goal is to identify molecules that are predicted to bind effectively, thereby reducing the number of compounds that need to be synthesized and tested experimentally nih.govfrontiersin.orgscielo.brnih.gov. This process can accelerate the hit identification phase in drug discovery.

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors (e.g., electronic properties, lipophilicity, steric factors), QSAR models can predict the activity of new, un-synthesized analogues of this compound, guiding the design of more potent or selective compounds nih.govnih.govresearchgate.netmdpi.com.

Computational Design: De novo design approaches use computational algorithms to design entirely new molecules that fit optimally into the target's binding site, often starting from scratch or by modifying existing scaffolds like this compound. This can involve fragment-based design or lead optimization based on computational predictions nih.govnih.gov.

Advanced Analytical Methodologies for Orotohydroxamic Acid Research

Spectroscopic Techniques for Molecular Characterization and Interaction Studies

Spectroscopy is a cornerstone of chemical and biochemical analysis, providing profound insights into molecular structure, electronic properties, and dynamic interactions.

Ultraviolet-Visible (UV-Vis) spectroscopy and fluorescence spectroscopy are fundamental techniques for studying the electronic transitions in molecules and their interactions with other substances, such as proteins and nucleic acids. sciforschenonline.orgbiocompare.com UV-Vis spectroscopy measures the absorption of light by a sample, which is useful for quantification and for observing changes in the chemical environment of a chromophore. biocompare.com Fluorescence spectroscopy, which measures the emission of light from a molecule after it has absorbed light, is generally more sensitive and can provide detailed information about molecular interactions, conformational changes, and binding mechanisms. patsnap.com

In the context of orotohydroxamic acid, which contains a pyrimidine (B1678525) ring system, these techniques are particularly valuable for studying its binding to biological targets like serum albumins. sciforschenonline.org For instance, research on similar pyrimidine analogues shows that interactions with proteins like bovine serum albumin (BSA) and human serum albumin (HSA) can be monitored by observing changes in the UV-Vis absorption spectrum. sciforschenonline.org Orotic acid derivatives possess an aromatic ring that results in a broad absorption peak around 270-280 nm, which can overlap with the characteristic protein absorption peak at 280 nm. sciforschenonline.org

Fluorescence spectroscopy is an even more powerful tool for these interaction studies. The intrinsic fluorescence of proteins, which often originates from tryptophan residues, can be "quenched" upon the binding of a small molecule like this compound. sciforschenonline.org This quenching can occur through different mechanisms, and analyzing the process (e.g., static vs. dynamic quenching) reveals information about the formation and stability of the molecule-protein complex. sciforschenonline.org Synchronous fluorescence techniques can further refine the analysis of the microenvironment around the fluorescent residues of the protein. sciforschenonline.org

Table 1: Example Experimental Parameters for UV-Vis and Fluorescence Spectroscopy in Drug-Albumin Binding Studies sciforschenonline.org

| Parameter | UV-Vis Spectroscopy | Fluorescence Spectroscopy |

|---|---|---|

| Instrument | Thermo Insight UV-Vis spectrophotometer evolution 220 | Perkin Elmer LS50B spectrophotometer |

| Wavelength Range | 250 - 400 nm | Emission spectra recorded based on excitation at 280 nm |

| Concentrations | Analyte: (1.76-35) x 10⁻⁶ M; Protein: (5-10) x 10⁻⁶ M | Similar concentrations to study binding and quenching |

| Buffer/pH | pH 7.2 phosphate (B84403) buffer | pH 7.2 phosphate buffer |

| Temperature | 298 K (25 °C) | Thermostatically controlled |

| Pathlength | 1.0 cm quartz cuvette | 1.0 cm quartz cuvette |

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive determination of molecular structure. wikipedia.org It works by probing the magnetic properties of atomic nuclei (such as ¹H and ¹³C) within a magnetic field, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms in a molecule. wikipedia.orglibretexts.org For this compound, ¹H NMR would reveal the number and environment of its protons, while ¹³C NMR would characterize the carbon skeleton, confirming the integrity of the pyrimidine ring and the hydroxamic acid functional group. aocs.org

The chemical shifts (δ) in an NMR spectrum are highly characteristic of specific functional groups. libretexts.org For a molecule like this compound, the chemical shifts would provide a unique fingerprint.

Table 2: Typical NMR Chemical Shift Ranges for Relevant Nuclei wikipedia.org

| Nucleus | Type of Atom | Typical Chemical Shift (ppm) |

|---|---|---|

| ¹H | Anomeric Protons (in sugars) | 4.5 - 5.5 |

| ¹H | Ring Protons (in sugars) | 3.0 - 6.0 |

| ¹³C | Ring Carbons (in sugars) | 60 - 110 |

While standard NMR is powerful, it suffers from inherently low sensitivity. huji.ac.il Hyperpolarized NMR is an advanced form of the technique that dramatically enhances the NMR signal by several orders of magnitude. mdpi.comaps.org This is achieved by transferring polarization from highly polarized electron spins to the nuclear spins of a probe molecule prior to its introduction into the NMR spectrometer. mdpi.com The immense signal boost allows for the real-time tracking of metabolic processes and biochemical reactions, even with very low concentrations of the substrate. mdpi.com In research involving this compound, hyperpolarized NMR could be used to monitor its metabolism or its inhibitory effect on an enzyme in real-time, providing kinetic data that is inaccessible with conventional NMR. mdpi.com

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique analogous to NMR but detects the spins of unpaired electrons instead of atomic nuclei. wikipedia.org This makes it a highly specific and powerful method for studying paramagnetic species, which include free radicals, many transition metal ions, and molecules in a triplet state. wikipedia.orgbruker.com

The primary application of EPR in this compound research is in the study of its metal complexes. Hydroxamic acids are excellent chelators of metal ions. If this compound binds to a paramagnetic metal ion, such as Fe(III), Cu(II), or Mn(II), EPR spectroscopy can provide detailed information about the electronic structure and coordination environment of the metal center. nih.govsrce.hr Analysis of the EPR spectrum can reveal the oxidation state of the metal, the geometry of the complex, and the nature of the ligand atoms bound to the metal. bruker.com This information is critical for understanding the mechanism of action of metalloenzymes that might be targets of this compound. Furthermore, EPR can be used to detect and identify short-lived radical intermediates that may form during enzymatic or chemical reactions involving this compound. srce.hr

For a more in-depth analysis of metal-orotohydroxamic acid complexes, X-ray Absorption Spectroscopy (XAS) and Mössbauer Spectroscopy offer unparalleled insight. XAS uses high-energy X-rays to excite core electrons of a specific element, providing precise information about the oxidation state and the local coordination environment (bond lengths, coordination number, and identity of neighboring atoms) of the absorbing atom. academie-sciences.fr This technique is not limited to crystalline samples and can be applied to study the metal-binding site in proteins or other complex systems. academie-sciences.fr

Mössbauer spectroscopy is a nuclear technique that is exceptionally sensitive to the chemical environment of specific isotopes, most notably ⁵⁷Fe. spectroscopyonline.comuni-bielefeld.de It can very accurately determine the oxidation state (e.g., distinguishing between Fe(II) and Fe(III)) and the spin state of iron in a complex. uni-bielefeld.deritverc.com The spectral parameters, isomer shift and quadrupole splitting, provide detailed information about the electronic structure and symmetry of the iron's environment. ritverc.com Given the importance of iron in biological systems and the chelating ability of the hydroxamic acid group, Mössbauer spectroscopy is an invaluable tool for characterizing the nature of iron complexes with this compound, which is crucial for understanding its role in processes like iron transport or the inhibition of iron-dependent enzymes. spectroscopyonline.com

Chromatographic Separation and Detection Methods

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. shimadzu.com The separation is based on the differential partitioning of components between a stationary phase and a mobile phase. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique used to separate, identify, and quantify components in a liquid mixture. wikipedia.orgopenaccessjournals.com It utilizes a liquid mobile phase that is pumped at high pressure through a column packed with a solid stationary phase. wikipedia.org The high pressure allows for the use of very small particles in the stationary phase, which results in high-resolution separations. wikipedia.org

HPLC is an essential tool in the research and quality control of pharmaceutical compounds like this compound. openaccessjournals.com A common mode of HPLC for polar molecules is reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, often water and acetonitrile (B52724) or methanol. wikipedia.org Orotodroxamic acid, being a polar molecule, would elute relatively quickly under these conditions. By carefully controlling the composition of the mobile phase (isocratic or gradient elution), it can be effectively separated from its precursors (like orotic acid) and potential degradation products. wikipedia.org

A UV-Vis detector is commonly coupled to the HPLC system for detection. infitek.com As the separated components elute from the column, they pass through the detector, which measures their absorbance at a specific wavelength. The time at which a component elutes is its retention time, which helps in its identification, while the area under its peak in the resulting chromatogram is proportional to its concentration, allowing for accurate quantification. shimadzu.com

Table 3: Basic Components of a High-Performance Liquid Chromatography (HPLC) System shimadzu.cominfitek.com

| Component | Function |

|---|---|

| Solvent Reservoir | Holds the mobile phase liquids. |

| Pump | Delivers the mobile phase through the system at a precise and constant flow rate under high pressure. |

| Injector | Introduces a precise volume of the liquid sample into the mobile phase flow stream. |

| Column | The core of the system, packed with the stationary phase, where the separation of the sample components occurs. |

| Detector | Detects the components as they elute from the column (e.g., UV/VIS Detector). |

| Data System | Controls the HPLC system components and processes the data from the detector to generate a chromatogram. |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.comwikipedia.org It is a cornerstone technique for the analysis of volatile and semi-volatile compounds. thermofisher.com However, due to the polar and non-volatile nature of molecules like this compound, direct analysis by GC-MS is not feasible. The presence of polar functional groups, such as hydroxyl (-OH) and hydroxamic acid (-CONHOH), requires a chemical modification step known as derivatization to increase volatility and thermal stability. sigmaaldrich.com

Research on the structurally similar compound, orotic acid, provides a framework for the GC-MS analysis of this compound. nih.gov Derivatization is essential to replace active hydrogens on polar groups with nonpolar moieties. sigmaaldrich.com Common derivatization approaches include silylation and methylation. nih.gov For instance, agents like N,O-bis-(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to create more stable and less moisture-sensitive trimethylsilyl (B98337) (TMS) or tert-butyl dimethylsilyl (TBDMS) derivatives, respectively. sigmaaldrich.comhmdb.ca Another approach is methylation, using reagents like diazomethane (B1218177) to form methyl esters. nih.gov

Once derivatized, the sample is introduced into the gas chromatograph. The components are separated as they travel through a capillary column, such as a 5%-phenyl-95%-dimethylpolysiloxane column. wikipedia.orghmdb.ca The separation is based on the compounds' boiling points and polarity. thermofisher.com The time it takes for a compound to elute from the column is its retention time, a key identifier. innovatechlabs.com

After separation, the eluted compounds enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are fragmented, creating a unique mass spectrum that serves as a molecular fingerprint, allowing for positive identification. researchgate.net For quantitative analysis, selected ion monitoring (SIM) mode is often employed, where the instrument is set to detect only specific ion fragments, enhancing sensitivity and selectivity. thermofisher.comnih.gov For example, in the analysis of derivatized orotic acid, a detection limit of 0.28 µmol/L was achieved using SIM mode. nih.gov

| Parameter | Description | Example/Rationale for this compound |

|---|---|---|

| Derivatization | Chemical modification to increase volatility and thermal stability of polar analytes. sigmaaldrich.com | Required due to polar functional groups. Agents like BSTFA (silylation) or diazomethane (methylation) would be used, based on methods for orotic acid. nih.gov |

| GC Column | Separates compounds based on physical and chemical properties. wikipedia.org | A non-polar or semi-polar capillary column, such as a 5%-phenyl-95%-dimethylpolysiloxane column, would be suitable for the derivatized analyte. hmdb.ca |

| Ionization Mode | Method used to create ions from the analyte molecules. | Electron Impact (EI) is a common, robust method that produces reproducible fragmentation patterns for structural elucidation. nih.gov |

| Detection Mode | Mass spectrometer operation mode for data acquisition. thermofisher.com | Full scan mode for identification of unknown components or Selected Ion Monitoring (SIM) for targeted quantification, offering higher sensitivity. thermofisher.com |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique in modern analytical chemistry, combining the separation power of high-performance liquid chromatography (HPLC) with the high sensitivity and selectivity of mass spectrometry. wikipedia.orgresearchgate.net Unlike GC-MS, LC-MS is ideally suited for analyzing polar, non-volatile, and thermally labile compounds like this compound without the need for derivatization. thermofisher.com

In an LC-MS system, the sample is first separated by an HPLC column. thermofisher.com For polar analytes like organic acids, reversed-phase chromatography is commonly used. metbio.net A typical setup for the related compound orotic acid involves a C18 reversed-phase column. metbio.net The separation is achieved by using a mobile phase, often a gradient mixture of an aqueous component (like ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (like acetonitrile or methanol). metbio.nethplc.eu The choice of mobile phase additives is critical, especially for LC-MS, as they must be volatile. hplc.eu

After eluting from the column, the analyte enters the mass spectrometer's ion source. Electrospray ionization (ESI) is the most common interface for LC-MS analysis of polar molecules. wikipedia.org ESI generates charged droplets from the column eluent, which then desolvate to produce gas-phase ions of the analyte with minimal fragmentation. researchgate.net This "soft" ionization technique is crucial for preserving the molecular ion, which is essential for determining the molecular weight.

For enhanced specificity and quantitative accuracy, tandem mass spectrometry (MS/MS) is frequently employed. wikipedia.org In this configuration, often using a triple quadrupole (QqQ) mass analyzer, a specific precursor ion (e.g., the deprotonated molecule [M-H]⁻ for this compound in negative ion mode) is selected in the first quadrupole, fragmented in the second (the collision cell), and a specific product ion is monitored in the third. mdpi.com This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and improves detection limits. metbio.netmdpi.com For example, a rapid LC-ESI-MS/MS method for orotic acid used the transition m/z 155.1 → 111.1 for quantification. metbio.net

| Parameter | Description | Example/Rationale for this compound |

|---|---|---|

| LC Column | Stationary phase for chromatographic separation. thermofisher.com | Reversed-phase C18 column is effective for separating polar organic acids. metbio.net Mixed-mode or HILIC columns can also be used for enhanced retention of highly polar compounds. lcms.czjfda-online.com |

| Mobile Phase | Solvent system that carries the analyte through the column. hplc.eu | A gradient of acetonitrile and a volatile buffer like ammonium acetate or formic acid in water. metbio.net |

| Ionization Source | Generates gas-phase ions from the liquid eluent. researchgate.net | Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, non-volatile molecules. wikipedia.org Typically operated in negative ion mode ([M-H]⁻) for acidic compounds. |

| Mass Analyzer | Separates ions based on their mass-to-charge ratio (m/z). researchgate.net | Triple Quadrupole (QqQ) for targeted quantification via MRM. mdpi.com High-resolution analyzers like Time-of-Flight (TOF) or Orbitrap for accurate mass measurements and untargeted screening. jfda-online.com |

| Detection Mode | Specific ions monitored for analysis. | MRM transition (e.g., [M-H]⁻ → [M-H-CO₂]⁻) for highly selective quantification in MS/MS. metbio.net |

Electrochemical Methods for Redox Behavior and Interaction Analysis

Electrochemical methods are a group of analytical techniques that investigate the chemical reactivity of a substance by measuring changes in electrical parameters like potential and current. eag.com These methods are highly sensitive and can provide valuable insights into the redox (reduction-oxidation) behavior of molecules like this compound and their interactions with other species. plos.org

Cyclic Voltammetry (CV) is a primary electrochemical technique used to study redox properties. eag.com In a CV experiment, the potential at a working electrode is swept linearly in a cyclic manner (e.g., from a negative to a positive potential and back) while the resulting current is measured. mdpi.com The resulting plot of current versus potential, a voltammogram, provides information about the oxidation and reduction potentials of the analyte. osti.gov For this compound, CV could be used to determine the potential at which it is oxidized or reduced. This redox behavior is critical as it can relate to its mechanism of action, for example, if it acts as an antioxidant or participates in redox signaling pathways. nih.gov

Furthermore, electrochemical methods can be used to analyze the interaction of this compound with biological targets. When a ligand like this compound binds to a redox-active biomolecule (e.g., a metalloenzyme), it can alter the biomolecule's electrochemical properties. mdpi.com By monitoring changes in the voltammetric signal of the target molecule upon addition of this compound—such as shifts in peak potentials or changes in peak currents—one can infer binding. This approach can be used to study interaction kinetics and determine binding constants, providing a label-free method for interaction analysis. mdpi.com The development of specialized electrodes, such as those modified with self-assembled monolayers, can enhance the sensitivity and selectivity of these measurements. plos.org

| Technique | Principle | Information Gained for this compound |

|---|---|---|

| Cyclic Voltammetry (CV) | The potential of a working electrode is varied linearly with time, and the resulting current is measured. mdpi.com | Determination of oxidation and reduction potentials; assessment of redox reaction reversibility; insights into reaction mechanisms. rsc.org |

| Differential Pulse Voltammetry (DPV) | Pulses of fixed magnitude are superimposed on a linear potential ramp, and current is sampled before and after each pulse. | Enhanced sensitivity compared to CV; improved resolution for quantitative analysis of redox-active species. |

| Electrochemical Impedance Spectroscopy (EIS) | A small amplitude AC voltage is applied over a range of frequencies, and the impedance of the system is measured. mdpi.com | Analysis of electron transfer kinetics at the electrode surface; characterization of electrode-solution interface changes upon ligand binding. |

Biophysical Techniques for Ligand-Biomolecule Interaction Quantification

Understanding the interaction between a small molecule ligand, such as this compound, and its biological target is fundamental in drug discovery and chemical biology. nih.gov Biophysical techniques provide quantitative data on the thermodynamics and kinetics of these interactions. nih.gov

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for real-time monitoring of biomolecular interactions. criver.com In a typical SPR experiment, a target protein is immobilized on a sensor chip. A solution containing this compound is then flowed over the surface. Binding of the ligand to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. bioscipublisher.com The resulting sensorgram (a plot of response versus time) allows for the determination of the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₙ), which is a measure of binding affinity. criver.com

Isothermal Titration Calorimetry (ITC) is another key biophysical method that directly measures the heat changes associated with a binding event. iimcb.gov.pl In an ITC experiment, a solution of this compound is titrated into a sample cell containing the target biomolecule. The heat released or absorbed upon binding is measured by a highly sensitive calorimeter. nih.gov This allows for the direct determination of the binding affinity (Kₙ), the stoichiometry of the interaction (n), and the enthalpy change (ΔH). bioscipublisher.com From these parameters, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction.

Other valuable techniques include Nuclear Magnetic Resonance (NMR) spectroscopy , which can provide atomic-level information about the binding site and conformational changes in the protein upon ligand binding, and various fluorescence-based methods. nih.govcriver.combioscipublisher.com The choice of technique depends on the specific research question, the properties of the interacting molecules, and the required throughput. nih.gov

| Technique | Principle | Key Parameters Measured |

|---|---|---|

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index on a sensor surface as molecules bind and dissociate in real-time. criver.com | Association rate (kₐ), Dissociation rate (kₔ), Affinity (Kₙ). bioscipublisher.com |

| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. iimcb.gov.pl | Affinity (Kₙ), Enthalpy (ΔH), Stoichiometry (n), Entropy (ΔS). bioscipublisher.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Monitors changes in the magnetic properties of atomic nuclei upon ligand binding to identify interaction sites and structural changes. criver.com | Binding site mapping, conformational changes, affinity (from titration). |

| Differential Scanning Fluorimetry (DSF) | Measures changes in protein thermal stability upon ligand binding using a fluorescent dye. bioscipublisher.com | Melting temperature shift (ΔTₘ), which correlates with binding. |

Synthetic Methodologies for Orotohydroxamic Acid and Its Research Probes

Classical and Contemporary Synthetic Routes for Orotohydroxamic Acid

The preparation of this compound, while not extensively detailed in publicly available literature, can be accomplished through established methods for converting carboxylic acids to hydroxamic acids. A primary and widely utilized strategy involves the reaction of an activated carboxylic acid derivative with hydroxylamine (B1172632) or its salts.

A common classical approach begins with the conversion of orotic acid to a more reactive species, such as an acyl chloride or an ester. The resulting intermediate is then treated with hydroxylamine to yield the desired this compound. For instance, orotic acid can be converted to its methyl or ethyl ester via Fischer esterification. This ester can subsequently be reacted with a basic solution of hydroxylamine. This method is frequently employed for the synthesis of various hydroxamic acids due to its reliability and the commercial availability of the necessary reagents.

Contemporary advancements in organic synthesis have introduced a variety of coupling reagents that facilitate the direct conversion of carboxylic acids to hydroxamic acids under milder conditions. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt), can be used to couple orotic acid directly with hydroxylamine. This one-pot procedure often provides good yields and avoids the isolation of potentially unstable intermediates.

Another contemporary method involves the use of solid-phase synthesis techniques, which can be particularly advantageous for the preparation of libraries of hydroxamic acid derivatives for screening purposes. In this approach, orotic acid could be anchored to a solid support, converted to the hydroxamic acid, and then cleaved from the resin.

A plausible synthetic scheme for this compound is outlined below:

| Step | Reactants | Reagents | Product |

| 1 | Orotic acid | Methanol, Sulfuric acid (catalytic) | Orotic acid methyl ester |

| 2 | Orotic acid methyl ester | Hydroxylamine hydrochloride, Sodium methoxide | This compound |

Stereoselective and Green Chemistry Approaches in Hydroxamic Acid Synthesis

While this compound itself is not chiral, the principles of stereoselective synthesis are crucial when preparing derivatives or analogues that may contain stereocenters. Asymmetric synthesis of hydroxamic acids often involves the use of chiral auxiliaries or catalysts to control the stereochemical outcome of a reaction. For instance, if a chiral substituent were to be introduced to the orotic acid scaffold, metal-catalyzed asymmetric reactions could be employed to ensure the formation of a single enantiomer. nih.gov The development of chiral ligands for such transformations is an active area of research. nih.gov

Green chemistry principles are increasingly being integrated into synthetic methodologies to reduce the environmental impact of chemical processes. In the context of hydroxamic acid synthesis, this includes the use of more environmentally benign solvents, catalysts, and reagents. Enzymatic synthesis represents a significant green chemistry approach. Lipases, for example, can catalyze the formation of hydroxamic acids from esters and hydroxylamine under mild, aqueous conditions, often with high selectivity. This biocatalytic approach avoids the use of hazardous reagents and organic solvents.

Other green strategies applicable to this compound synthesis include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and energy consumption.

Use of water as a solvent: Where possible, replacing volatile organic solvents with water is a key green chemistry principle.

Catalytic methods: Employing catalysts in small amounts is preferable to using stoichiometric reagents that generate more waste.

Synthesis of Derivatized this compound Analogues for Mechanistic Probes

The synthesis of derivatized analogues of this compound is essential for investigating its mechanism of action and identifying its biological targets. These "mechanistic probes" are designed to interact with and report on their biological environment. The derivatization of orotic acid can be achieved at several positions on the pyrimidine (B1678525) ring, as well as on the hydroxamic acid moiety itself.

For instance, to explore the binding interactions of this compound with a target enzyme, analogues with different substituents on the pyrimidine ring can be synthesized. This can be achieved by starting with appropriately substituted pyrimidine precursors. For example, pyrimidine-based hydroxamic acids with varying alkyl or aryl groups have been synthesized to probe their inhibitory activity against enzymes like histone deacetylases (HDACs). nih.gov The general synthetic route for these analogues often mirrors that of the parent compound, involving the conversion of a derivatized carboxylic acid to the corresponding hydroxamic acid. nih.gov

Furthermore, functional groups can be introduced to serve as reporters or for covalent modification of target proteins. For example, an analogue could be synthesized with a fluorescent tag to allow for visualization of its localization within cells. Alternatively, a photoaffinity label could be incorporated to enable covalent cross-linking to its binding partner upon photoirradiation, facilitating target identification.

The derivatization of orotic acid for analytical purposes, such as for gas chromatography-mass spectrometry (GC/MS) analysis, has been described and involves reactions such as esterification and methylation. nih.gov While these methods are for analytical detection, similar chemical transformations can be adapted to synthesize stable analogues for biological studies.

Orotohydroxamic Acid As a Biochemical Probe in Research Applications

Development of Functionalized Probes for Specific Biomolecular Targets

There is currently no available scientific literature detailing the development of functionalized probes derived from orotohydroxamic acid for the specific targeting of biomolecules. The design of such probes typically involves modifying a core structure to incorporate reactive groups, linkers, or reporter molecules, enabling them to interact with and report on specific proteins, nucleic acids, or other cellular components. The absence of any published research in this area suggests that the potential of this compound as a scaffold for creating targeted biochemical tools has not yet been investigated.

Application in Investigating Protein-Protein and Protein-Nucleic Acid Interactions

Similarly, the scientific literature is devoid of any studies that utilize this compound to investigate protein-protein or protein-nucleic acid interactions. Techniques to study these fundamental interactions often rely on probes that can be cross-linked, affinity-purified, or visualized. There is no evidence to suggest that this compound has been employed in any of these capacities to elucidate the intricate networks of molecular interactions that govern cellular function.

Utility in Enzyme Activity Monitoring and Pathway Elucidation

The potential of this compound as a tool for monitoring enzyme activity or for the elucidation of metabolic pathways remains uncharacterized. Hydroxamic acids, in general, are known to be effective metal chelators and have been explored as inhibitors for various metalloenzymes. However, no specific research has been published on the use of this compound to probe the activity of any particular enzyme or to trace its involvement in any biochemical pathway.

Emerging Applications in Live-Cell and In Vitro Biochemical Assays

Consistent with the lack of research in other areas, there are no documented applications of this compound in either live-cell or in vitro biochemical assays. The development of probes for live-cell imaging requires specific properties such as cell permeability, low toxicity, and photostability, while in vitro assays demand probes with well-defined and measurable activities. The scientific community has yet to report on the suitability of this compound for any of these applications.

Concluding Perspectives and Future Trajectories in Orotohydroxamic Acid Research

Current Gaps and Unaddressed Questions in Mechanistic and Application-Oriented Research

Furthermore, the mechanisms of cellular uptake, distribution, and metabolism of orotohydroxamic acid are not well-defined. Understanding how the compound crosses cellular membranes and its stability in various physiological compartments is essential for optimizing its efficacy. Research into other hydroxamic acids, such as Suberoylanilide Hydroxamic Acid (SAHA), has revealed complex effects on cellular processes like gap junctional intercellular communication, which is crucial for tissue homeostasis. aacrjournals.orgnih.gov Similar in-depth studies are needed for this compound to elucidate its influence on cell-cell signaling and other downstream pathways.

From an application-oriented perspective, a major gap exists in understanding potential resistance mechanisms. As with many targeted agents, cancer cells or pathogens could develop resistance to this compound through various means, such as target enzyme mutation, upregulation of efflux pumps, or activation of compensatory signaling pathways. Proactive investigation into these potential resistance mechanisms is a crucial, yet unaddressed, aspect of its development.

Integration with Systems Biology and Multi-Omics Approaches in this compound Studies

To address the existing knowledge gaps, the integration of systems biology and multi-omics approaches is an essential future trajectory for this compound research. nih.govfrontiersin.org A systems biology approach moves beyond a single target-pathway paradigm to provide a holistic view of the drug's impact on complex biological networks. nih.govazolifesciences.com By combining various high-throughput "omics" datasets, researchers can build predictive models of the compound's effects. nih.govnih.gov

A multi-omics strategy would involve the simultaneous analysis of the genome, transcriptome, proteome, and metabolome of cells or tissues upon treatment with this compound. mdpi.comharvard.edu This powerful approach can reveal causal relationships across different cellular layers, from gene expression changes to alterations in protein levels and metabolic fluxes. mdpi.comncl.ac.uk For instance, transcriptomics (RNA-seq) could identify all genes whose expression is altered by the compound, while proteomics would confirm which of these changes translate to the protein level. elifesciences.org Metabolomics could then uncover shifts in metabolic pathways, providing a functional readout of the compound's activity. nih.gov Integrating these datasets can help identify novel biomarkers for drug response and elucidate mechanisms of action and potential toxicity. elifesciences.orgoncodesign-services.com

The table below outlines the key data layers in a multi-omics approach and their potential application in studying this compound.

| Omics Layer | Technology Examples | Potential Insights for this compound Research |

| Genomics | Whole Genome/Exome Sequencing, CRISPR screens | Identify genetic mutations that confer sensitivity or resistance; discover novel synthetic lethal interactions. elifesciences.org |

| Transcriptomics | RNA-Sequencing, Microarrays | Profile changes in gene expression to understand downstream signaling pathways affected by the compound. elifesciences.org |

| Proteomics | Mass Spectrometry, Protein Arrays | Quantify changes in protein abundance and post-translational modifications to identify direct and indirect targets. elifesciences.org |

| Metabolomics | Mass Spectrometry, NMR Spectroscopy | Analyze changes in small molecule metabolites to understand the functional impact on cellular metabolism and specific pathways. nih.gov |

This integrative analysis can create a comprehensive map of the cellular response to this compound, accelerating the identification of its precise mechanism and facilitating the development of more effective therapeutic strategies. oup.com

Prospective Avenues for Interdisciplinary Collaboration and Novel Compound Design

The future development of this compound and its analogs will heavily rely on interdisciplinary collaboration and innovative approaches to compound design. ncl.ac.uktandfonline.comfrontiersin.org The traditional boundaries between medicinal chemistry, molecular biology, computational science, and clinical research must be dissolved to accelerate progress. tandfonline.comtandfonline.com

One promising avenue is the rational design of novel hybrid molecules. This strategy involves combining the this compound scaffold with other pharmacophores to create dual-target or multi-target inhibitors. tandfonline.comrsc.orgf1000research.com For example, linking this compound to a moiety known to inhibit a different but complementary pathway could lead to synergistic effects and overcome potential drug resistance. The design and synthesis of such hybrid compounds have shown promise for other hydroxamic acid derivatives in cancer therapy. tandfonline.comnih.gov

Computational chemistry and molecular modeling will be indispensable in this process. tandfonline.com Structure-based drug design, informed by the crystal structures of target enzymes, can guide the synthesis of more potent and selective inhibitors. nih.gov Advanced computational methods can predict the binding affinity and pharmacokinetic properties of novel derivatives, streamlining the drug discovery pipeline and reducing reliance on costly and time-consuming traditional screening methods. tandfonline.comrsc.org

Furthermore, collaboration with experts in synthetic biology could open up new possibilities for producing complex drug molecules that are difficult to synthesize chemically. hudsonlabautomation.com This interdisciplinary approach, integrating diverse scientific expertise, will be crucial for translating the initial promise of this compound into clinically effective therapies. oncodesign-services.comfrontiersin.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Orotohydroxamic acid, and how can researchers ensure reproducibility?

- Methodology : Begin with a systematic literature review using databases like PubMed and SciFinder to identify peer-reviewed protocols . Validate synthetic steps by replicating procedures from multiple sources, ensuring solvents, catalysts, and reaction conditions (e.g., temperature, pH) are meticulously documented. Cross-check purity via HPLC or NMR, referencing characterization standards from journals like the Beilstein Journal of Organic Chemistry . For reproducibility, include error margins in yield calculations and provide raw spectral data in supplementary materials .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodology : Prioritize hyphenated techniques (e.g., LC-MS, GC-MS) to confirm molecular structure and purity. Use NMR (¹H, ¹³C, DEPT-135) to resolve stereochemical ambiguities, comparing peaks with computational predictions (e.g., DFT simulations). For quantification, validate HPLC methods with calibration curves (R² ≥ 0.995) and spike-recovery tests. Tabulate key analytical parameters:

| Technique | Key Parameters | Advantages | Limitations |

|---|---|---|---|

| NMR | Chemical shift (δ), coupling constants (J) | High specificity for structural elucidation | Requires high-purity samples |

| HPLC | Retention time, peak symmetry | Quantifies trace impurities | Column degradation affects reproducibility |

Q. What is the proposed mechanism of action of this compound in enzymatic inhibition studies?

- Methodology : Conduct kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition constants (Ki). Compare results with computational docking studies (AutoDock Vina, Schrödinger Suite) to identify binding residues. Validate hypotheses using site-directed mutagenesis of target enzymes. For conflicting results, perform statistical meta-analysis of published Ki values to identify outliers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different in vitro and in vivo models?

- Methodology : Apply the Cochrane Risk of Bias Tool to assess study quality . Stratify data by model type (e.g., cell lines vs. animal species) and dosage. Perform multivariate regression to isolate confounding variables (e.g., serum concentration in cell culture). Replicate key experiments under standardized conditions, adhering to ARRIVE guidelines for in vivo studies . Publish negative results to mitigate publication bias .

Q. What computational strategies optimize the design of this compound derivatives with enhanced target selectivity?

- Methodology : Use QSAR models (e.g., CoMFA, CoMSIA) to correlate structural descriptors (logP, polar surface area) with activity. Validate predictions via molecular dynamics simulations (GROMACS) to assess binding stability. Synthesize top candidates and test against off-target receptors (e.g., kinase panels) to quantify selectivity indices. Cross-reference results with cheminformatics databases (ChEMBL, PubChem) .

Q. What experimental design principles minimize variability in this compound’s pharmacokinetic profiling?

- Methodology : Implement a crossover study design to control inter-subject variability in animal models . Use stable isotope-labeled analogs as internal standards in LC-MS/MS quantification. Apply population pharmacokinetic (PopPK) modeling to account for covariates like age and metabolic rate. For translational studies, validate human-relevant doses via allometric scaling .

Guidelines for Data Presentation

- Tables/Figures : Label all axes and legends unambiguously. Use SI units and report uncertainties (e.g., ± SEM). For crystallographic data, include CCDC deposition numbers .

- Statistical Analysis : Justify tests (e.g., ANOVA vs. t-test) with normality assessments (Shapiro-Wilk). Correct for multiple comparisons (Bonferroni, FDR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.